molecular formula C25H33ClO6 B3321001 Alclometasone 21-propionate CAS No. 129459-98-9

Alclometasone 21-propionate

Cat. No.: B3321001
CAS No.: 129459-98-9
M. Wt: 465.0 g/mol
InChI Key: QXADFGQGSCVUNG-PJPOYQFUSA-N
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Mechanism of Action

Target of Action

Alclometasone 21-propionate is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The primary target of alclometasone is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Alclometasone initially binds to the glucocorticoid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This binding enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The anti-inflammatory activity of alclometasone, like other topical steroids, is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Pharmacokinetics

Topically applied alclometasone has a systemic absorption rate of approximately 3% when applied to intact skin . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Result of Action

The molecular and cellular effects of alclometasone’s action result in reduced inflammation and pruritus . By inhibiting phospholipase A2, alclometasone prevents the formation of inflammatory mediators like prostaglandins and leukotrienes . This leads to a decrease in inflammation and other symptoms associated with corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of alclometasone can be influenced by various environmental factors. It is generally recommended to store alclometasone between 2°C and 30°C (36°F and 86°F) to maintain its stability .

Biochemical Analysis

Biochemical Properties

Alclometasone 21-propionate interacts with various enzymes and proteins in biochemical reactions . It is a selective glucocorticoid receptor agonist . The compound exerts its effects by inducing the production of lipocortins, which inhibit phospholipase A2, the enzyme responsible for the synthesis of arachidonic acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It acts by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alclometasone 21-propionate involves multiple steps, starting from the basic steroid structure. The process includes chlorination, hydroxylation, and esterification reactions. The key steps are:

    Chlorination: Introduction of a chlorine atom at the 7th position of the steroid nucleus.

    Hydroxylation: Addition of hydroxyl groups at specific positions.

    Esterification: Formation of the propionate ester at the 21st position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Alclometasone 21-propionate undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for chlorination.

Major Products: The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the steroid nucleus .

Scientific Research Applications

Alclometasone 21-propionate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Clobetasol: Known for its high potency in treating severe dermatoses.

    Hydrocortisone: A milder corticosteroid often used for less severe conditions.

Uniqueness: Alclometasone 21-propionate is unique due to its balanced potency and safety profile, making it suitable for use on sensitive skin areas and in pediatric patients .

Properties

IUPAC Name

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-20(30)32-12-19(29)25(31)13(2)8-16-21-17(26)10-14-9-15(27)6-7-23(14,3)22(21)18(28)11-24(16,25)4/h6-7,9,13,16-18,21-22,28,31H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXADFGQGSCVUNG-PJPOYQFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156167
Record name Alclometasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129459-98-9
Record name Alclometasone 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129459989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclometasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCLOMETASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0R7A39CX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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